molecular formula C15H10F2O4 B6408459 4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261916-60-2

4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408459
CAS RN: 1261916-60-2
M. Wt: 292.23 g/mol
InChI Key: LDDAVWPUJQVULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%, is a synthetic organic compound that has been extensively studied for its potential applications in the lab. It is a white, crystalline solid that has a high melting point and is soluble in both organic and aqueous solvents. It is a member of the class of compounds known as fluoroaromatic acids, which have been used in a variety of scientific research applications. The purpose of

Scientific Research Applications

4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%, has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other fluoroaromatic compounds, such as 4-fluoro-3-phenylbenzoic acid. It has also been used as a reagent in the synthesis of pharmaceuticals, such as the antifungal drug fluconazole. Additionally, it has been used in the synthesis of organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%, is not fully understood. However, it is believed that the fluoroaromatic acid acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. Additionally, it has been shown to interact with other proteins, such as the human multidrug resistance transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%, are not well understood. However, it has been suggested that the compound may have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The main advantage of 4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%, is its high purity, which makes it ideal for use in laboratory experiments. Additionally, it is relatively stable and has a low toxicity. However, the compound is expensive and can be difficult to handle due to its high melting point.

Future Directions

There are a number of potential future directions for 4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research into its use as an inhibitor of cytochrome P450 enzymes could lead to new therapeutic approaches. Finally, further research into its use in the synthesis of OLEDs could lead to the development of more efficient and cost-effective devices.

Synthesis Methods

The synthesis of 4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%, is a two-step process that involves the reaction of 2-fluoro-5-methoxycarbonylphenol with trifluoromethanesulfonic acid in the presence of a base. In the first step, the trifluoromethanesulfonic acid acts as a catalyst to form the desired product. In the second step, the product is purified by recrystallization. The final product is a white, crystalline solid with a purity of 95%.

properties

IUPAC Name

4-fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)9-3-5-13(17)11(7-9)10-6-8(14(18)19)2-4-12(10)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDAVWPUJQVULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691463
Record name 2',6-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid

CAS RN

1261916-60-2
Record name 2',6-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.